molecular formula C17H21NO B6341745 (1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine CAS No. 1111597-77-3

(1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine

Cat. No. B6341745
CAS RN: 1111597-77-3
M. Wt: 255.35 g/mol
InChI Key: YRQLVGKJFWKWHG-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-N-(Benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine, also known as benzyloxy-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-imine, is a cyclic organic compound that is used in a variety of scientific research applications. This compound is a cyclohexenimine, a type of cyclic compound composed of a cyclic ring of six carbon atoms, an imine group, and an alkyl substituent. This compound has been studied extensively in recent years, and its various applications have been explored by researchers in the fields of chemistry, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structures of related molecules, such as (E)-2-{[(2-Aminophenyl)imino]methyl}-5-(benzyloxy)phenol and (Z)-3-benzyloxy-6-{[(5-chloro-2-hydroxyphenyl)amino]methylidene}cyclohexa-2,4-dien-1-one, have been reported. These structures are stabilized by various intermolecular contacts and exhibit antioxidant properties (Ghichi et al., 2018).

Chemical Reactions and Pathways

  • Studies on the thermal rearrangement of Cyclohex-1-enyl(prop-2-ynyl)malononitrile, a related compound, have identified potential intermediates and proposed reaction pathways, including Cope rearrangement and dehydrogenation processes (Brown & Mcallan, 1977).

Crystal Packing and Intermolecular Interactions

  • Research on isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has provided insights into crystal packing and intermolecular interactions in related compounds. This includes the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in these structures (Lai, Mohr, & Tiekink, 2006).

Application in Synthesis of Enantiomerically Pure Compounds

  • The synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, which are potential inhibitors of HIV, uses similar structural frameworks. This process involves multiple steps, including reduction, resolution, benzoylation, and coupling reactions (Rosenquist Å et al., 1996).

Catalytic Reactions and Oxidation Studies

  • Research on the reaction of metal-ion complexes with hydrocarbons, including cyclohexene and its derivatives, has revealed insights into catalytic oxidation reactions. This involves processes like heterogeneous catalysis, disproportionation, and formation of various oxidation products (Brown & Davidson, 1971).

properties

IUPAC Name

(E)-2-methyl-N-phenylmethoxy-5-prop-1-en-2-ylcyclohex-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)16-10-9-14(3)17(11-16)18-19-12-15-7-5-4-6-8-15/h4-9,16H,1,10-12H2,2-3H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQLVGKJFWKWHG-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=NOCC2=CC=CC=C2)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CCC(C/C1=N\OCC2=CC=CC=C2)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-N-(benzyloxy)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-imine

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